Cas no 2228472-90-8 (3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile)
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile
- EN300-1752825
- 2228472-90-8
-
- Inchi: 1S/C13H16N2O/c1-2-15-8-6-10-9-11(3-4-12(10)15)13(16)5-7-14/h3-4,9,13,16H,2,5-6,8H2,1H3
- InChI Key: GUBWFFHQTHNOJA-UHFFFAOYSA-N
- SMILES: OC(CC#N)C1C=CC2=C(C=1)CCN2CC
Computed Properties
- Exact Mass: 216.126263138g/mol
- Monoisotopic Mass: 216.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 47.3Ų
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1752825-0.05g |
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile |
2228472-90-8 | 0.05g |
$660.0 | 2023-09-20 | ||
| Enamine | EN300-1752825-0.1g |
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile |
2228472-90-8 | 0.1g |
$691.0 | 2023-09-20 | ||
| Enamine | EN300-1752825-0.25g |
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile |
2228472-90-8 | 0.25g |
$723.0 | 2023-09-20 | ||
| Enamine | EN300-1752825-0.5g |
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile |
2228472-90-8 | 0.5g |
$754.0 | 2023-09-20 | ||
| Enamine | EN300-1752825-1.0g |
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile |
2228472-90-8 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1752825-2.5g |
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile |
2228472-90-8 | 2.5g |
$1539.0 | 2023-09-20 | ||
| Enamine | EN300-1752825-5.0g |
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile |
2228472-90-8 | 5g |
$2277.0 | 2023-06-03 | ||
| Enamine | EN300-1752825-10.0g |
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile |
2228472-90-8 | 10g |
$3376.0 | 2023-06-03 | ||
| Enamine | EN300-1752825-1g |
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile |
2228472-90-8 | 1g |
$785.0 | 2023-09-20 | ||
| Enamine | EN300-1752825-5g |
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile |
2228472-90-8 | 5g |
$2277.0 | 2023-09-20 |
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile
Introduction to 3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile (CAS No. 2228472-90-8)
3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile, identified by the CAS number 2228472-90-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex indole core and a hydroxyl-substituted nitrile group, has garnered attention due to its structural features and potential biological activities. The indole moiety is well-documented for its role in various pharmacological applications, while the nitrile and hydroxyl functional groups introduce additional layers of reactivity and biological interaction possibilities.
The structural framework of 3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile positions it as a candidate for further exploration in drug discovery pipelines. The presence of the 1-ethyl-2,3-dihydro-1H-indol scaffold suggests potential interactions with biological targets such as enzymes or receptors, which are critical for modulating physiological processes. Moreover, the hydroxypropanenitrile side chain adds complexity that could influence both the metabolic stability and pharmacokinetic properties of the compound.
In recent years, there has been growing interest in indole derivatives due to their diverse biological activities. These compounds have been investigated for their potential roles in treating neurological disorders, inflammation, and even cancer. The specific modification of the indole ring with an ethyl group and the introduction of a hydroxyl-substituted nitrile group in 3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile may confer unique properties that distinguish it from other indole-based molecules.
One of the most compelling aspects of this compound is its potential as a scaffold for further chemical modifications. The combination of the indole core and the hydroxylpropanenitrile side chain provides multiple sites for functionalization, allowing chemists to tailor its properties for specific applications. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.
Recent studies have begun to explore the pharmacological profile of derivatives with similar structural motifs. For instance, modifications of the indole ring have been shown to alter binding affinity to target proteins, while changes in the side chain can influence metabolic pathways. The compound 3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile represents an intriguing case study for understanding these relationships.
The nitrile group in particular is a versatile functional moiety that can participate in various chemical reactions, including nucleophilic additions and cyclizations. In pharmaceutical contexts, nitriles have been incorporated into molecules to enhance bioavailability or to introduce specific biological effects. The hydroxyl group adjacent to the nitrile provides an additional site for hydrogen bonding interactions, which could be critical for binding to biological targets.
From a synthetic chemistry perspective, 3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile presents an interesting challenge due to its complex architecture. The synthesis would likely involve multi-step reactions, including cyclization of an indole precursor and subsequent functionalization of the side chain. Advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision.
The potential applications of this compound are broad and warrant further investigation. In oncology research, for example, indole derivatives have shown promise as inhibitors of key enzymes involved in cancer cell proliferation. The unique structural features of 3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile may make it a valuable tool in developing novel anticancer agents.
In addition to its pharmacological potential, this compound could also serve as a lead structure for developing agrochemicals or other bioactive molecules. The versatility of its scaffold allows for exploration across multiple domains of chemical biology.
As research continues to uncover new biological pathways and targets, compounds like 3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-3-hydroxypropanenitrile will become increasingly important. Their unique structural features and synthetic accessibility make them attractive candidates for further development.
The future direction of research on this molecule will likely involve both computational modeling and experimental validation. By combining computational techniques with wet laboratory approaches, researchers can accelerate the discovery process and identify promising derivatives.
In conclusion, 3-(1ethyl 23dihydro 1Hindol 5 yl) 33hydroxypropanenitrile (CAS No2228472908) represents a fascinating compound with significant potential in pharmaceutical chemistry. Its complex structure and versatile functional groups position it as a valuable scaffold for further exploration. As our understanding of biological systems continues to grow, this molecule will undoubtedly play a role in advancing therapeutic development across multiple disciplines.
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